molecular formula C24H20ClN3O4 B2379864 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 906162-77-4

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide

Cat. No. B2379864
CAS RN: 906162-77-4
M. Wt: 449.89
InChI Key: HAJDDHNYUIPARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide, also known as AG-014699 or rucaparib, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play an essential role in the repair of DNA damage, and their inhibition has been shown to be effective in the treatment of certain types of cancer.

Mechanism of Action

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and sensitize cancer cells to other forms of treatment, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP enzymes, which makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, its high potency can also make it difficult to use in certain experiments, as it may cause off-target effects.

Future Directions

There are several potential future directions for research on 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide. One area of interest is the development of new PARP inhibitors with improved selectivity and potency. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with PARP inhibitors. Additionally, there is ongoing research into the use of PARP inhibitors in combination with other forms of treatment, such as immunotherapy, to further improve treatment outcomes for cancer patients.

Synthesis Methods

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide involves the reaction of 2,5-dimethoxyaniline with 4-chlorobenzoyl chloride to form 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)propionamide, which is then cyclized with phosgene to form 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including ovarian, breast, and prostate cancer. It has been shown to be particularly effective in treating cancers with defects in DNA repair mechanisms, such as those caused by mutations in the BRCA genes.

properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-16-10-11-19(32-2)17(13-16)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJDDHNYUIPARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide

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